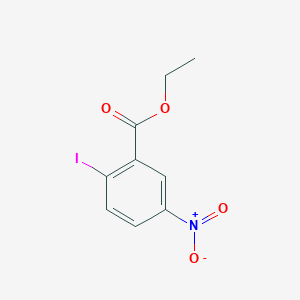

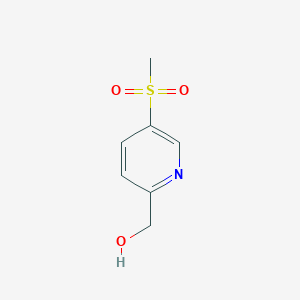

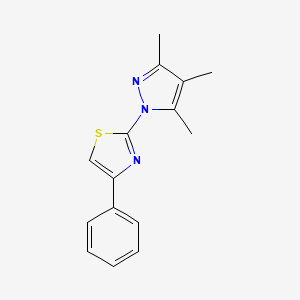

![molecular formula C15H10FNO B3060845 2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)- CAS No. 90828-17-4](/img/structure/B3060845.png)

2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)-

説明

“2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)-” is a chemical compound. It is a derivative of 2H-Indol-2-one, which is also known as 1,3-Dihydroindol-2-one, 2-Indolinone, Indol-2 (3H)-one, Oxindol, Oxindole, 2-Oxindole, 2-Oxoindoline, o- (Aminophenyl)-acetic acid lactam, 2-Oxindoline, 2,3-Dihydroindole-2-one .

科学的研究の応用

Organic Synthesis and Classification

Research on indole synthesis, including the compound , highlights the development of numerous methods for the preparation of indoles, a structurally similar class. Indole and its derivatives are crucial in medicinal chemistry, with applications ranging from pharmaceuticals to agrochemicals. Taber and Tirunahari (2011) provide a comprehensive review of indole synthesis, proposing a classification system for the myriad of synthetic approaches, which could be relevant for synthesizing compounds like "2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)-" (Taber & Tirunahari, 2011).

Fluorescent Properties and Imaging Applications

The use of fluorescent dyes and compounds in medical imaging and surgery is a growing field, with Methylene Blue being a notable example. Cwalinski et al. (2020) discuss the fluorescent properties of Methylene Blue and its emerging role in intraoperative fluorescent imaging, suggesting the potential for similar fluorescent compounds in surgical settings (Cwalinski et al., 2020).

Anticancer Applications

The Knoevenagel condensation reaction, a key synthetic route for creating α, β-unsaturated ketones/carboxylic acids, plays a significant role in the development of anticancer agents. Tokala et al. (2022) highlight the application of this reaction in generating compounds with significant anticancer activity, pointing towards the potential use of complex molecules like "2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)-" in cancer therapy (Tokala, Bora, & Shankaraiah, 2022).

作用機序

Target of Action

The primary target of SU 5205 is VEGFR2 (FLK-1) . VEGFR2 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels .

Mode of Action

SU 5205 acts as an inhibitor of VEGFR2 . It binds to the VEGFR2 receptor and prevents the binding of VEGF, thereby inhibiting the activation of the receptor . This inhibition disrupts the signal transduction pathway that promotes angiogenesis .

Biochemical Pathways

The inhibition of VEGFR2 by SU 5205 affects the VEGF signaling pathway . Normally, the binding of VEGF to VEGFR2 triggers a cascade of events that promote angiogenesis, including the proliferation and migration of endothelial cells . By inhibiting VEGFR2, SU 5205 disrupts this pathway, leading to a reduction in angiogenesis .

Pharmacokinetics

It is soluble in dmso, which suggests it may be administered orally

Result of Action

The inhibition of VEGFR2 by SU 5205 leads to a decrease in angiogenesis . This can have various effects at the molecular and cellular level, depending on the context. For example, in the context of cancer, where angiogenesis is often upregulated to supply nutrients to rapidly growing tumors, the inhibition of angiogenesis by SU 5205 could potentially slow tumor growth .

生化学分析

Cellular Effects

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole derivatives are known to interact with a variety of enzymes and cofactors .

特性

IUPAC Name |

3-[(4-fluorophenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIERHADIMMFZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)F)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352473 | |

| Record name | 2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90828-17-4 | |

| Record name | 2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

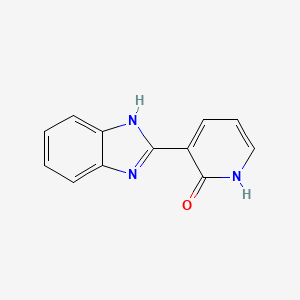

![Benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester](/img/structure/B3060762.png)

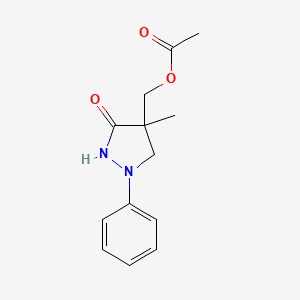

![3-phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B3060763.png)

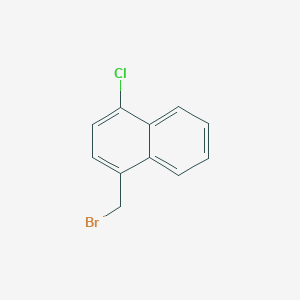

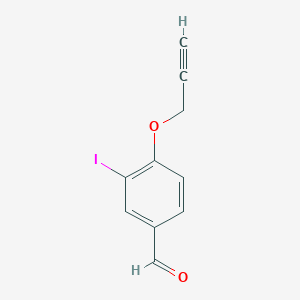

![Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B3060777.png)

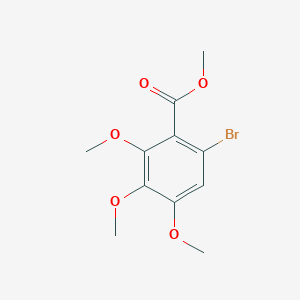

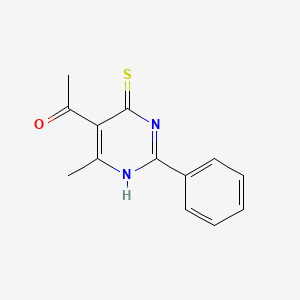

![(E)-N-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B3060778.png)

![3-Methyl-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B3060780.png)